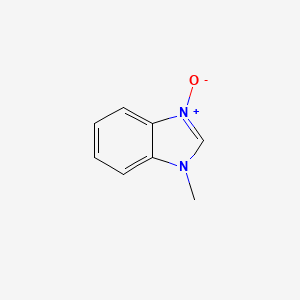

1-methyl-1H-benzimidazole 3-oxide

Description

1-Methyl-1H-benzimidazole 3-oxide is a heterocyclic compound featuring a benzimidazole core with a methyl group at the N1 position and an oxygen atom at the N3 position, forming an N-oxide moiety. This structural motif confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The compound is typically synthesized via cyclization reactions of substituted o-nitroanilines under basic conditions. However, tertiary amino nitrogen precursors can lead to alternative products like α-hydroxybenzimidazolones, highlighting the sensitivity of its synthesis to starting material substituents .

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-methyl-3-oxidobenzimidazol-3-ium |

InChI |

InChI=1S/C8H8N2O/c1-9-6-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 |

InChI Key |

JWRHLNULSQKDQG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=[N+](C2=CC=CC=C21)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route for 1-Methyl-1H-benzimidazole

- Starting Materials: o-Phenylenediamine derivatives and methylating agents.

- Typical Method: Cyclocondensation of N-methylbenzene-1,2-diamine with 2-chloroacetic acid under acidic conditions (6 N hydrochloric acid) and reflux for approximately 6 hours.

- Solvents and Catalysts: Ethanol or acetic acid as solvents; hydrochloric acid or sulfuric acid as catalysts to promote cyclization.

- Key Parameters Influencing Yield:

- Molar ratio: Excess 2-chloroacetic acid improves yield.

- Acid concentration: Concentrated HCl facilitates protonation and ring closure.

- Crystallization: Ethanol recrystallization enhances purity and yield.

This route yields 2-chloro-1-methyl-1H-benzimidazole, which can be further elaborated or directly used for oxidation.

Oxidation to 1-Methyl-1H-benzimidazole 3-oxide

The critical step for obtaining the 3-oxide is the selective oxidation of the benzimidazole nitrogen.

Oxidation Methods

- Oxidizing Agents: Commonly used oxidants include organic peroxides such as cumene hydroperoxide.

- Catalysts: Transition metal complexes like titanium isopropoxide combined with chiral ligands (e.g., D-(−)-diethyl tartrate) can be used to facilitate oxidation.

- Bases: Organic bases such as N,N-diisopropylethylamine or triethylamine are employed to maintain reaction conditions.

- Solvents: Organic solvents such as toluene are preferred for oxidation steps.

- Reaction Conditions:

- Temperature: Ambient temperature (10–25 °C) is optimal to avoid decomposition.

- Time: Reaction times vary but can be as short as a few hours at room temperature.

- Workup: After oxidation, the reaction mixture is often treated with chlorinated solvents (e.g., methylene dichloride, chloroform) and acidified to isolate the product.

This oxidation step can be integrated into a one-pot process following the condensation reaction to improve efficiency.

One-Pot Process for Preparation

A patented one-pot process for benzimidazole derivatives, including related N-oxide compounds, involves:

- Step 1: Condensation of appropriate precursors (e.g., 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride with 2-mercapto-5-methoxy benzimidazole) in methanol with a base such as sodium hydroxide at 25 °C to form a prochiral sulfide intermediate.

- Step 2: Without isolation, oxidation of the sulfide intermediate using cumene hydroperoxide in the presence of titanium isopropoxide and a chiral ligand.

- Step 3: Treatment of the reaction mixture with chlorinated solvents and acidification to isolate the benzimidazole N-oxide derivative.

- Step 4: Purification by filtration, charcoal treatment, and recrystallization in solvents such as acetone.

This method offers advantages in yield, purity, and operational simplicity.

Experimental Data Summary Table

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | N-methylbenzene-1,2-diamine + 2-chloroacetic acid + HCl | Ethanol or Acetic acid | Reflux (~100) | 6 hours | Excess 2-chloroacetic acid improves yield |

| Oxidation | Cumene hydroperoxide + Ti(OiPr)4 + D-(−)-diethyl tartrate + Base (e.g., DIPEA) | Toluene | 10–25 | Several hours | Ambient temperature preferred |

| Workup & Purification | Acidification with glacial acetic acid + chlorinated solvents (methylene dichloride) | Methylene dichloride, acetone | 25 | 2 hours | Filtration, charcoal treatment, recrystallization |

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxide group to other functional groups, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties .

Scientific Research Applications

1H-Benzimidazole,1-methyl-,3-oxide(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its therapeutic properties, including its role in developing new drugs.

Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism by which 1H-Benzimidazole,1-methyl-,3-oxide(9CI) exerts its effects involves interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Key Research Findings

- Structural Insights : Methyl and nitro substituents significantly alter bond lengths and angles in N-oxides, influencing reactivity and crystallinity .

- Synthetic Limitations : Tertiary amines in precursors hinder this compound formation, favoring α-hydroxybenzimidazolones .

- Applications : N-Oxide derivatives are pivotal in designing degradable ionic liquids and bioactive molecules, leveraging their tunable electronic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-benzimidazole 3-oxide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via oxidation of 1-methyl-1H-benzimidazole using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). For example, oxidation of 2-chloro-1-methyl-1H-benzimidazole with H₂O₂ under acidic conditions yields the 3-oxide derivative . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Controlled heating (40–60°C) prevents side reactions.

- Catalysts : Acidic conditions (e.g., HCl) accelerate oxidation.

- Data Table :

| Starting Material | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Cl-1-Me-BzImd | H₂O₂ | HCl/H₂O | 50 | 72 |

| 1-Me-BzImd | mCPBA | DCM | RT | 65 |

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with programs like SHELXL for refinement . For imidazole oxides, key steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures.

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 170 K reduces thermal motion .

- Validation : R-factor < 0.05 and wR₂ < 0.15 ensure precision .

- Example Parameters (from analogous compounds):

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|

| P21/n | 5.201 | 13.45 | 9.681 | 97.87 | 670.94 |

Advanced Research Questions

Q. How does solvent polarity affect the tautomeric equilibrium of this compound?

- Methodology : UV-Vis and NMR spectroscopy reveal tautomerism between the N-oxide and 3-hydroxy forms. In polar solvents (e.g., water), intramolecular hydrogen bonding stabilizes the N-oxide tautomer. In non-polar solvents (e.g., toluene), the 3-hydroxy form dominates due to reduced solvation . Computational studies (DFT) predict energy differences < 2 kcal/mol, aligning with experimental observations .

- Key Data :

| Solvent | Dielectric Constant | Dominant Tautomer | Population (%) |

|---|---|---|---|

| Water | 80.1 | N-Oxide | 85 |

| Methanol | 32.7 | N-Oxide | 70 |

| Toluene | 2.38 | 3-Hydroxy | 90 |

Q. What strategies resolve contradictions in reported crystallographic data for benzimidazole N-oxides?

- Methodology : Discrepancies in bond lengths (e.g., N-O vs. C-O) arise from:

- Thermal motion : Low-temperature (100–170 K) data collection minimizes errors .

- Hydrogen bonding : Adjacent carboxyl groups distort geometry (e.g., 1-(carboxymethyl) derivatives ).

- Validation : Cross-checking with Hirshfeld surface analysis and DFT-optimized structures improves reliability .

Q. How can this compound be utilized in designing liquid crystal materials?

- Methodology : The compound’s planar structure and dipole moment (from the N-oxide group) enhance mesomorphic behavior. Fluorination at specific positions increases birefringence (Δn > 0.25) and thermal stability (clearing points > 150°C) . Key steps:

- Synthesis : Introduce fluorinated alkyl chains via nucleophilic substitution.

- Characterization : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) confirm phase transitions.

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.